![molecular formula C17H11F6N2O B2433088 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline CAS No. 83012-10-6](/img/no-structure.png)
4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is often found in various pharmaceuticals and dyes . The compound also contains a pyridinium group, which is a positive ion derived from pyridine by protonation at the nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and pyridinium rings, as well as the trifluoromethyl groups. These groups could significantly influence the compound’s chemical behavior and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl groups might make the compound more reactive towards nucleophiles, while the pyridinium group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups might increase the compound’s lipophilicity, while the pyridinium group could confer water solubility .科学的研究の応用
Anti-Tubercular Activities : Wardell et al. (2011) reported that derivatives of this compound exhibit significant anti-tubercular activities. Their study focused on the thermolysis of related compounds and the subsequent formation of oxazaborolidine derivatives, which showed promising minimum inhibitory concentrations against M. tuberculosis H37Rv ATTC 27294 (Wardell, Souza, Wardell, & Lourenço, 2011).
Antimicrobial Agents : Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives starting from a compound structurally similar to 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Malaria Treatment : Hamann et al. (2014) studied novel triazole-linked compounds derived from 2,8-bis(trifluoromethyl)quinoline for their effects against the Plasmodium falciparum strain of malaria. These compounds, structurally related to mefloquine, showed low micromolar range of IC50s, indicating their potential as anti-malarial agents (Hamann, de Kock, Smith, van Otterlo, & Blackie, 2014).
Crystal Structure Analysis : Gonçalves et al. (2011) analyzed the crystal structures of derivatives of mefloquine, which is closely related to the compound . Their research provided insights into the molecular conformations and intermolecular interactions of these compounds (Gonçalves, Kaiser, de Souza, Wardell, Wardell, & Howie, 2011).
Synthesis and Characterization : Azev et al. (2013) focused on the synthesis, thermal transformations, and mass spectrometric fragmentation of related compounds. This research contributes to the understanding of the chemical properties and potential applications of such quinoline derivatives (Azev et al., 2013).
Photocyclization Studies : Karasawa et al. (2016) investigated the photocyclization reactions of di(quinolinyl)arylamines and tri(quinolinyl)amine, which are structurally similar to the compound . Their research provided insights into emission color changes and photoreaction-induced self-assemblies (Karasawa, Todo, Usui, Harada, Yoza, Suemune, & Koga, 2016).
Antibacterial and Antituberculosis Properties : Eswaran et al. (2010) synthesized new quinoline derivatives and evaluated their antibacterial and antituberculosis properties. Their findings indicated that most of the synthesized compounds demonstrated significant activity against various bacterial strains (Eswaran, Adhikari, Chowdhury, Pal, & Thomas, 2010).
Luminescent Properties : Bai et al. (2017) explored the hydrogen-bonding interactions in luminescent quinoline-triazoles. Their study provided valuable information on the relationship between molecular structure and luminescent properties (Bai, Young, & Hor, 2017).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline' involves the reaction of 2,8-bis(trifluoromethyl)quinoline with 1-hydroxypyridine in the presence of a suitable reagent to form the intermediate compound. The intermediate compound is then reacted with a suitable reagent to form the final product.", "Starting Materials": [ "2,8-bis(trifluoromethyl)quinoline", "1-hydroxypyridine" ], "Reaction": [ "Step 1: 2,8-bis(trifluoromethyl)quinoline is reacted with 1-hydroxypyridine in the presence of a suitable reagent, such as triethylamine, to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with a suitable reagent, such as methyl iodide, to form the final product, 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline." ] } | |
CAS番号 |
83012-10-6 |
分子式 |
C17H11F6N2O |
分子量 |
373.278 |
IUPAC名 |
4-[(1-hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline |
InChI |
InChI=1S/C17H11F6N2O/c18-16(19,20)13-6-3-5-12-10(8-11-4-1-2-7-25(11)26)9-14(17(21,22)23)24-15(12)13/h1-7,9,26H,8H2/q+1 |
InChIキー |
GFUOUHZQQVDUSM-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)CC2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



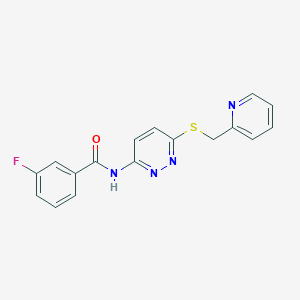
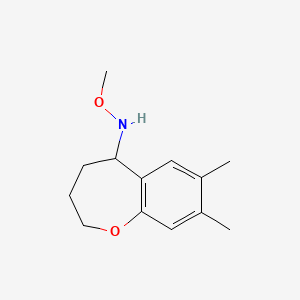
![2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2433012.png)

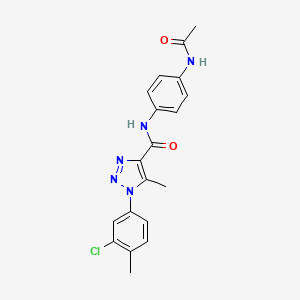

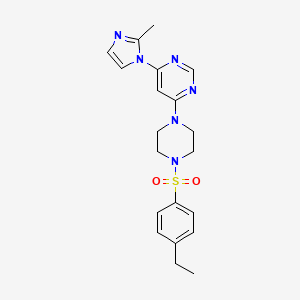
![1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2433021.png)
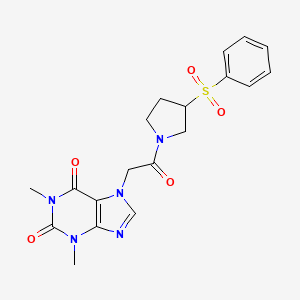
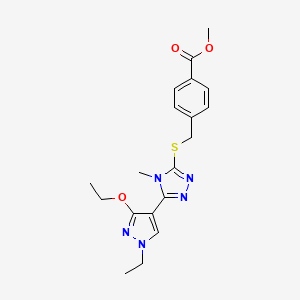
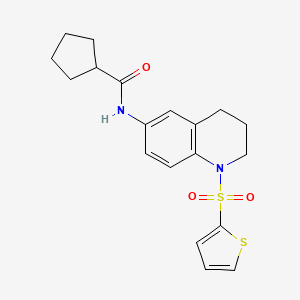
![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433026.png)
![3-[Ethyl(hydroxy)phosphoryl]prop-2-enoic acid](/img/structure/B2433027.png)